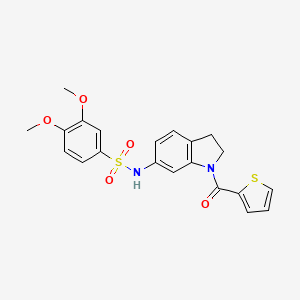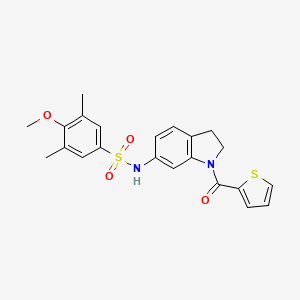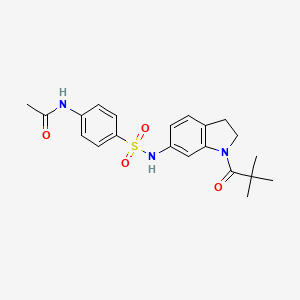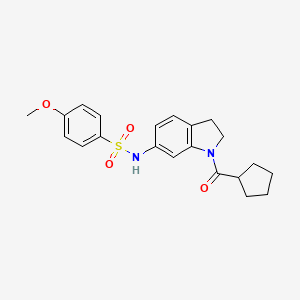
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide: has been investigated as a potential acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in managing Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. These inhibitors enhance acetylcholine levels, which can mitigate symptoms associated with AD .
Anticancer Properties
Several derivatives of this compound have demonstrated potent cytotoxicity against human cancer cell lines. Notably, compounds like 3c , 3e , 5c , 5e , and 5g exhibited strong cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 μM). Among them, 5g stood out as particularly promising, even surpassing the potency of adriamycin, a well-known anticancer drug. Further development of 5g as an anticancer agent is warranted .
Free Radical Scavenging
While most derivatives showed only weak scavenging activity in the DPPH free radical assay, it’s essential to explore their potential antioxidant properties. Investigating their ability to neutralize free radicals could lead to applications in oxidative stress-related diseases .
Neuroprotective Effects
Given the structural similarity to known AChE inhibitors, researchers have also explored the neuroprotective effects of these derivatives. Investigating their impact on neuronal health and synaptic function may reveal additional therapeutic applications .
Drug Design and Optimization
The unique structural features of this compound make it an interesting scaffold for drug design. Researchers can modify its core structure to create novel derivatives with improved pharmacological properties, potentially targeting various diseases beyond AD and cancer .
Other Biological Activities
Beyond the mentioned applications, further studies are needed to explore other biological activities associated with this compound. Investigating its interactions with various enzymes, receptors, and cellular pathways could unveil additional therapeutic avenues .
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)22-17-7-6-15-12-13-23(20(15)14-17)21(24)16-4-2-3-5-16/h6-11,14,16,22H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUCWZZXXDTVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



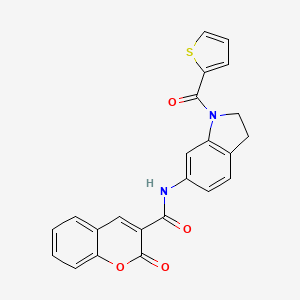

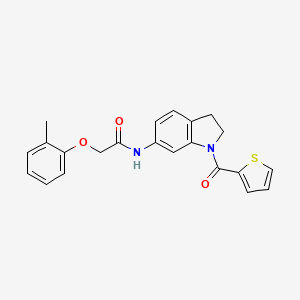
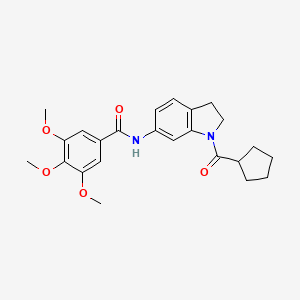
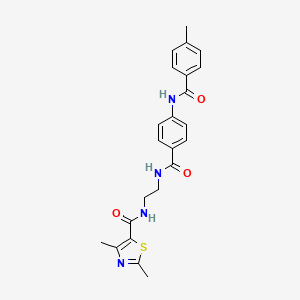
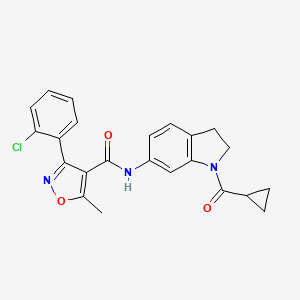
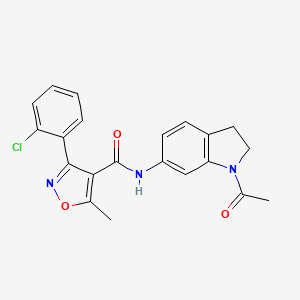

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202329.png)

